molecular formula C11H9BrClN3O B15226733 2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

Cat. No.: B15226733
M. Wt: 314.56 g/mol
InChI Key: FGNOFZUZLLIIOZ-UHFFFAOYSA-N
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Description

2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that features a unique structure combining a pyrrolo[1,2-b][1,2,4]triazole core with bromine and chlorophenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[1,2-b][1,2,4]triazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Chlorophenoxy Substitution: The chlorophenoxy group can be introduced via nucleophilic substitution reactions using 4-chlorophenol and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities.

    Bromophenyl Imidazoles: These compounds have a bromophenyl group and are studied for their anticancer properties.

    Chlorophenoxy Compounds: These compounds contain the chlorophenoxy group and are used in various chemical and biological applications.

Uniqueness

2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is unique due to its specific combination of substituents and the pyrrolo[1,2-b][1,2,4]triazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9BrClN3O

Molecular Weight

314.56 g/mol

IUPAC Name

2-bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

InChI

InChI=1S/C11H9BrClN3O/c12-11-14-10-9(5-6-16(10)15-11)17-8-3-1-7(13)2-4-8/h1-4,9H,5-6H2

InChI Key

FGNOFZUZLLIIOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)Br)C1OC3=CC=C(C=C3)Cl

Origin of Product

United States

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